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Compound of Interest

Methyl 5-nitro-1H-indole-3-
Compound Name:
carboxylate

Cat. No.: B1397826

An Application Guide to the Comprehensive Characterization of Methyl 5-nitro-1H-indole-3-
carboxylate

Introduction

Methyl 5-nitro-1H-indole-3-carboxylate is a key heterocyclic compound, frequently utilized as
a versatile building block in medicinal chemistry and drug development.[1] The indole scaffold
is a privileged structure found in numerous pharmacologically active agents, and the
introduction of a nitro group provides a handle for further chemical modifications, such as
reduction to an amine, enabling the synthesis of diverse compound libraries.[2][3] Given its role
as a critical intermediate, the unambiguous confirmation of its structure, purity, and identity is
paramount to ensure the reliability and reproducibility of subsequent research and development
efforts.

This document provides a detailed guide to the essential analytical techniques required for the
comprehensive characterization of Methyl 5-nitro-1H-indole-3-carboxylate. It is designed for
researchers, analytical scientists, and drug development professionals, offering not just
protocols, but the underlying scientific rationale for methodological choices. The synergistic use
of the techniques described herein establishes a self-validating system for quality control,
ensuring the material meets the highest standards of scientific integrity.

Physicochemical Properties
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A foundational understanding of a compound's physical properties is essential before
commencing analytical work, as it informs choices regarding solvents, storage, and handling.

Property Value Source(s)

Chemical Structure

Methyl 5-nitro-1H-indole-3-

carboxylate

Molecular Formula C10HsN204 [41[5]
Molecular Weight 220.18 g/mol [41151[6]
CAS Number 686747-51-3 [41151[7]
Appearance Yellow crystalline solid [1]8]
Melting Point 282-284 °C [5]

. Soluble in methanol, DMSO,
Solubility L . [11(51(€]
DMF; Slightly soluble in water.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structural Elucidation

Principle & Causality: NMR spectroscopy is the gold standard for the unambiguous
determination of molecular structure. It operates by probing the magnetic properties of atomic
nuclei (primarily *H and 3C) within a magnetic field. The resulting chemical shifts, signal
multiplicities, and coupling constants provide a detailed "map" of the atomic connectivity. For a
molecule like Methyl 5-nitro-1H-indole-3-carboxylate, NMR is indispensable for confirming
the regiochemistry of the nitro group and the integrity of the indole core.

Application: Confirming Identity and Regiochemistry

» 1H NMR: Confirms the presence and chemical environment of all protons. The distinct
aromatic signals and their coupling patterns verify the substitution pattern on the indole ring.
The methyl ester singlet provides a clear diagnostic signal.
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e 13C NMR: Identifies all unique carbon atoms in the molecule, including quaternary carbons
that are invisible in *H NMR. This confirms the carbon backbone and the presence of the
ester carbonyl and nitro-substituted aromatic carbon.

Detailed Experimental Protocol

o Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-nitro-1H-indole-3-carboxylate.

e Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent.
Deuterated dimethyl sulfoxide (DMSO-ds) is an excellent choice due to its high solubilizing
power for this compound.[9] Alternatively, deuterated chloroform (CDCIs) can be used if
solubility permits.[8]

 Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher
field strength provides better signal dispersion, which is crucial for resolving the coupled
aromatic protons.

e Acquisition (*H NMR):
o Acquire a standard one-dimensional proton spectrum.

o Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

e Acquisition (33C NMR):
o Acquire a standard proton-decoupled 3C spectrum.
o Alarger number of scans is required due to the low natural abundance of *3C.

o Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run
to differentiate between CH, CHz, and CHs groups.[9]

Data Interpretation and Expected Results

The chemical shifts are influenced by the electron-withdrawing nature of the nitro and
carboxylate groups. The following table provides expected chemical shifts based on published
data for structurally similar nitroindole compounds.[2][8]
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1H NMR (Expected Data in DMSO-ds) 13C NMR (Expected Data in DMSO-ds)
Chemical Shift (3, ppm) Assignment

~12.5 (s, 1H) Indole N-H

~8.8 (d, 1H) H-4

~8.3 (s, 1H) H-2

~8.1 (dd, 1H) H-6

~7.7 (d, 1H) H-7

~3.9 (s, 3H) O-CHs

Note: s=singlet, d=doublet, dd=doublet of doublets. Actual chemical shifts and coupling
constants should be determined from the acquired spectrum.

Mass Spectrometry (MS): Molecular Weight and
Formula Confirmation

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized
molecules. It is the definitive technique for confirming molecular weight. High-Resolution Mass
Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass
measurement (typically to within 5 ppm), which allows for the unambiguous determination of
the elemental formula—a critical component of structural validation.

Application: Verification of Identity

e Low-Resolution MS: Provides nominal molecular weight, confirming the compound is likely
the target molecule.

e High-Resolution MS (HRMS): Provides the exact mass, allowing for the calculation and
confirmation of the molecular formula (C10HsN204). This differentiates the target from any
potential isomers or impurities with the same nominal mass.

Detailed Experimental Protocol
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o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

« lonization Method: Electrospray lonization (ESI) is the preferred method for this class of
molecule as it is a soft ionization technique that typically keeps the molecule intact, yielding a
strong molecular ion peak.

e Instrumentation: Introduce the sample into an HRMS instrument, such as an Orbitrap or
Time-of-Flight (TOF) mass spectrometer.

e Acquisition Mode: Acquire spectra in both positive and negative ion modes.

o Positive Mode: Expect to observe the protonated molecule [M+H]* and/or sodium adduct
[M+Na]*.

o Negative Mode: Expect to observe the deprotonated molecule [M-H]~.

Data Interpretation and Expected Results

The instrument will report the measured m/z values, which can be compared against the
calculated theoretical values.

lon Species Calculated Exact Mass Expected Observed m/z
[M] (Neutral) 220.0484

[M+H]*+ 221.0557 ~221.056

[M+Na]* 243.0376 ~243.038

[M-H]~ 219.0411 ~219.041

A match between the calculated and observed mass to within 0.003 Da (or <5 ppm) provides
extremely high confidence in the elemental composition of the synthesized compound.[2][8]

High-Performance Liquid Chromatography (HPLC):
Purity Assessment
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Principle & Causality: HPLC is a cornerstone technique for separating, identifying, and
quantifying each component in a mixture. For purity analysis, Reverse-Phase HPLC (RP-
HPLC) is most common. Molecules are separated based on their hydrophobicity through
differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile
phase. This allows for the separation of the target compound from residual starting materials,
synthetic byproducts, and degradation products.

Application: Quantifying Purity

e Provides a quantitative measure of purity, typically expressed as a percentage of the total
peak area.

e The retention time (tR) serves as a qualitative identifier under specific chromatographic
conditions.

e Can be coupled with a mass spectrometer (LC-MS) to obtain mass information for each
separated peak, aiding in impurity identification.

Detailed Experimental Protocol

 Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array
(PDA) detector.

e Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size) is a suitable
starting point.[10]

o Mobile Phase:

o Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid). The acidifier improves peak
shape by ensuring consistent ionization of the indole N-H.

o Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

o Gradient Elution: A linear gradient, for example, from 10% B to 90% B over 20 minutes, is
effective for separating compounds with a range of polarities.

e Flow Rate: 1.0 mL/min.
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o Detection: Monitor the eluent using a UV detector. Based on data for nitroindole
chromophores, a detection wavelength between 320-350 nm should provide high sensitivity.
[11]

o Sample Preparation: Prepare a sample solution of ~1 mg/mL in a solvent compatible with the
mobile phase (e.g., a 50:50 mixture of water/acetonitrile).

Data Interpretation
 Purity: In the resulting chromatogram, a single, sharp, and symmetrical peak indicates high

purity.

o Calculation: Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. For
regulatory purposes, purity levels are often expected to be >98%.

Infrared (IR) Spectroscopy: Functional Group
Identification

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule.
Specific functional groups absorb infrared radiation at characteristic frequencies, causing these
vibrations (stretching, bending). This technique provides a rapid and non-destructive method to
confirm the presence of key functional groups, serving as an excellent orthogonal check to
NMR and MS data.

Application: Functional Group Fingerprinting

» Confirms the presence of the indole N-H group, the ester carbonyl (C=0), and the nitro
(NO2) group.

» Verifies the presence of the aromatic ring system.

Detailed Experimental Protocol

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with
an Attenuated Total Reflectance (ATR) accessory. ATR is ideal as it requires minimal sample
preparation.

o Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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e Acquisition: Record the spectrum, typically over the range of 4000 cm~1* to 400 cm™1.

Data Interpretation and Expected Results

The spectrum should display absorption bands characteristic of the molecule's functional

groups.
Wavenumber (cm~—?) Vibration Type Functional Group
~3300 N-H Stretch Indole N-H
~3100-3000 C-H Stretch Aromatic C-H
~1710 C=0 Stretch Ester Carbonyl
~1520 Asymmetric NO2 Stretch Nitro Group
~1340 Symmetric NOz Stretch Nitro Group
~1600-1450 C=C Stretch Aromatic Ring

Integrated Analytical Workflow

The power of this analytical suite lies in its integrated, multi-technique approach. No single
technique provides a complete picture, but together they form a robust, self-validating system
for characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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